molecular formula C19H32BNO4 B2803015 tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2365173-53-9

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2803015
CAS RN: 2365173-53-9
M. Wt: 349.28
InChI Key: JPEHIYFQBVVDEI-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical substance with the empirical formula C21H33BN2O5 . It is often used in the field of medicine and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a tert-butyl group, a dioxaborolane group, and a carboxylate group . The crystallographic data of a similar compound has been deposited with the Cambridge Crystallographic Data Centre .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 404.31 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate and its derivatives are significant intermediates in synthesizing biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds like crizotinib (Kong et al., 2016).

Molecular Structure

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, synthesized as a cyclic amino acid ester, was characterized by NMR spectroscopy and high-resolution mass spectrometry, revealing a monoclinic space group structure (Moriguchi et al., 2014).

Chemical Synthesis

The chemical synthesis of tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step processes. For example, the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination utilizes similar structural frameworks (Brock et al., 2012).

Crystal Structure and DFT Study

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative, has been studied for its crystal structure and molecular properties. Density functional theory (DFT) was used to analyze its physicochemical features, revealing a stable conformer and molecular structure coherent with experimental findings (Ye et al., 2021).

Combinatorial Synthesis and Evaluation

Combinatorial synthesis techniques have been employed to create libraries of analogues, such as benztropine analogues, using similar structural frameworks. These libraries were screened for various biological activities (Pedersen et al., 2004).

Chiral Synthesis

The synthesis of chiral cyclic amino acid esters, similar in structure to tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylate, has been achieved without using chiral catalysts, demonstrating the versatility of these compounds in chiral synthesis (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-8-9-15(21)11-13(10-14)12-20-24-18(4,5)19(6,7)25-20/h12,14-15H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHIYFQBVVDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC3CCC(C2)N3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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